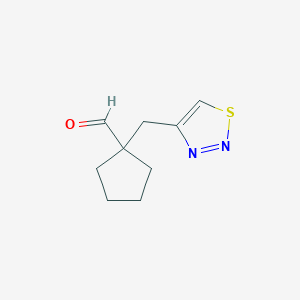
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde is a compound that features a thiadiazole ring attached to a cyclopentane ring with an aldehyde functional group. The thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, is known for its diverse biological activities and is a significant pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde typically involves the formation of the thiadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in a basic medium to yield the thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the thiadiazole ring.
Major Products
Oxidation: 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde is not fully elucidated. the thiadiazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring but differ in the position of the nitrogen and sulfur atoms.
1,2,4-Thiadiazole derivatives: Another isomeric form of thiadiazole with different biological activities.
1,2,5-Thiadiazole derivatives: Yet another isomeric form with unique properties.
Uniqueness
1-(1,2,3-Thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde is unique due to its specific structure, which combines the biological activity of the thiadiazole ring with the reactivity of the aldehyde group.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-(thiadiazol-4-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-13-11-10-8/h6-7H,1-5H2 |
InChI Key |
URUCELLJCWLBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CSN=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















